Lipophilicity Shift Relative to Parent ACBC: LogP Comparison
The N-cyclohexyl substituent on 1-(cyclohexylamino)cyclobutane-1-carboxylic acid reduces the LogP by approximately 0.9 to 0.4 units compared to the parent ACBC, depending on the reference LogP for ACBC. The target compound shows a LogP of -0.25 , whereas ACBC is reported with LogP values ranging from 0.65 to -0.62 [1]. This shift toward hydrophilicity is unexpected for a cyclohexyl substitution and may reflect altered ionization or intramolecular hydrogen bonding, offering a distinct solubility and permeability profile.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.248 (Fluorochem calculated) |
| Comparator Or Baseline | ACBC (1-aminocyclobutane-1-carboxylic acid): LogP = 0.65 (Molbase) or LogP = -0.62 (Chemhui) [1] |
| Quantified Difference | ΔLogP ≈ -0.9 to +0.4 depending on which ACBC baseline is used |
| Conditions | Calculated LogP values from vendor datasheets; measurement conditions not standardized across sources |
Why This Matters
This LogP shift directly influences the compound's aqueous solubility and passive membrane permeability, making it a more hydrophilic alternative to ACBC and potentially altering its biodistribution in cell-based assays.
- [1] Chemhui. 1-Aminocyclobutanecarboxylic acid, LogP: -0.62. View Source
